molecular formula C13H16F3NO B1418471 5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine CAS No. 1099623-12-7

5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine

Cat. No.: B1418471
CAS No.: 1099623-12-7
M. Wt: 259.27 g/mol
InChI Key: YBCKMFNWWPEEIS-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine is a chemical compound characterized by its unique structure, which includes a morpholine ring substituted with a trifluoromethyl group at the 3-position of the phenyl ring and two methyl groups at the 5-position of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine typically involves the following steps:

  • Formation of the Morpholine Ring: The morpholine ring can be synthesized through the cyclization of diethanolamine with an appropriate alkylating agent.

  • Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

  • Substitution at the 5-Position: The substitution of the morpholine ring with methyl groups can be achieved using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Methyl iodide (CH3I) in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of N-alkyl or N-aryl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group can impart unique properties to the resulting compounds, such as increased stability and lipophilicity.

Biology: In biological research, 5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine can be utilized as a probe to study biological systems. Its interaction with various biomolecules can provide insights into biological processes and pathways.

Medicine: In the field of medicine, this compound has potential applications in drug discovery and development. Its structural features make it a candidate for the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry: In industry, this compound can be used as an intermediate in the production of agrochemicals, polymers, and other industrial chemicals. Its unique properties can enhance the performance of these products.

Mechanism of Action

The mechanism by which 5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The trifluoromethyl group can enhance binding affinity and selectivity, while the morpholine ring can provide structural stability.

Comparison with Similar Compounds

  • 5,5-Dimethyl-3-[4-nitro-3-(trifluoromethyl)phenyl]-2,4-imidazolidinedione (Nilutamide): A pharmaceutical compound used in the treatment of prostate cancer.

  • 3- [ (5-Difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)methylthio]-4,5-dihydro-5,5-dimethylisoxazole: An agrochemical used as a herbicide.

Uniqueness: 5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine stands out due to its unique combination of structural features, which can impart distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

5,5-dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO/c1-12(2)8-18-11(7-17-12)9-4-3-5-10(6-9)13(14,15)16/h3-6,11,17H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCKMFNWWPEEIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(CN1)C2=CC(=CC=C2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine
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5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine
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5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine
Reactant of Route 5
5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine
Reactant of Route 6
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